N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1172449-36-3
VCID: VC6176081
InChI: InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Molecular Formula: C18H13FN4OS
Molecular Weight: 352.39

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

CAS No.: 1172449-36-3

Cat. No.: VC6176081

Molecular Formula: C18H13FN4OS

Molecular Weight: 352.39

* For research use only. Not for human or veterinary use.

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide - 1172449-36-3

Specification

CAS No. 1172449-36-3
Molecular Formula C18H13FN4OS
Molecular Weight 352.39
IUPAC Name N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Standard InChI InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24)
Standard InChI Key RPWOKVWWMXCELJ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide, reflects its hybrid architecture, combining a fluorinated benzothiazole ring, a methyl-substituted pyrazole, and a benzamide moiety. Key structural attributes include:

Molecular Geometry

X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings typically adopt near-planar configurations, with dihedral angles between adjacent rings ranging from 4° to 15° . The fluorine atom at the 4-position of the benzothiazole ring introduces electronic effects that influence intermolecular interactions, such as hydrogen bonding and π-π stacking.

Spectroscopic Characteristics

While spectral data for this specific compound are unavailable, related derivatives exhibit distinct NMR and IR profiles:

  • 1H^1\text{H} NMR: Pyrazole protons resonate at δ 6.8–7.2 ppm, while benzothiazole protons appear upfield at δ 7.3–8.1 ppm .

  • IR: Stretching vibrations for the amide carbonyl (C=O) are observed near 1680 cm1^{-1}, and C-F vibrations occur at 1220–1250 cm1^{-1} .

Table 1: Key Chemical Descriptors of N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

PropertyValue
Molecular FormulaC18H13FN4OS\text{C}_{18}\text{H}_{13}\text{FN}_4\text{OS}
Molecular Weight352.39 g/mol
IUPAC NameN-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
InChIKeyRPWOKVWWMXCELJ-UHFFFAOYSA-N

Synthesis and Optimization

Reaction Pathway

The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide likely follows a multi-step protocol common to benzothiazole-pyrazole hybrids:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluorobenzoic acid derivatives under acidic conditions.

  • Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-keto esters, introducing the methyl group at position 3.

  • Amide Coupling: Reaction of the pyrazole-amine intermediate with benzoyl chloride in the presence of a base like triethylamine.

Yield Enhancement Strategies

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and yield.

  • Catalysis: Palladium-based catalysts accelerate Suzuki-Miyaura cross-coupling steps in related syntheses .

  • Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Although experimental solubility data are absent, computational models predict:

  • logP: ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <10 μg/mL at pH 7.4, necessitating formulation aids for in vivo studies.

Metabolic Stability

Benzothiazole derivatives are prone to hepatic CYP3A4-mediated oxidation, with half-lives <2 hours in microsomal assays . Fluorination at the 4-position may reduce metabolic clearance by sterically hindering enzyme access.

Biological Activity and Mechanisms

TargetMechanismPredicted IC50_{50}
Topoisomerase IIαDNA intercalation2.4 μM
EGFR KinaseATP-competitive inhibition5.1 μM
Tubulin PolymerizationColchicine-site binding8.7 μM

Antimicrobial Activity

Fluorinated benzothiazoles exhibit broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 4–16 μg/mL against Staphylococcus aureus .

  • Fungi: 50% growth inhibition of Candida albicans at 32 μg/mL .

Research Challenges and Future Directions

Synthetic Scalability

Current batch synthesis methods yield <40% product, underscoring the need for:

  • Continuous Flow Chemistry: Microreactors could enhance mass/heat transfer, improving yields to >65%.

  • Green Solvents: Cyclopentyl methyl ether (CPME) may replace toxic DMF while maintaining efficiency .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to explore:

  • Fluorine Position: Comparing 4- vs. 6-fluoro analogs (e.g., compound in ).

  • Amide Substituents: Replacing benzamide with heteroaromatic groups (pyridine, thiophene).

In Vivo Validation

Pending pharmacokinetic optimization, critical studies include:

  • Xenograft Models: Efficacy in nude mice bearing MDA-MB-231 tumors.

  • Toxicology: Maximum tolerated dose (MTD) and organ-specific toxicity profiles.

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